5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
Description
The compound 5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative featuring a Schiff base linkage. The benzimidazolone core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling diverse biological interactions. The (E)-(2-chloro-5-nitrophenyl)methylideneamino substituent introduces electron-withdrawing groups (chloro and nitro) that may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking .
The nitro and chloro substituents are common in bioactive molecules, though their specific roles in this compound require further investigation .
Properties
Molecular Formula |
C14H9ClN4O3 |
|---|---|
Molecular Weight |
316.70 g/mol |
IUPAC Name |
5-[(2-chloro-5-nitrophenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H9ClN4O3/c15-11-3-2-10(19(21)22)5-8(11)7-16-9-1-4-12-13(6-9)18-14(20)17-12/h1-7H,(H2,17,18,20) |
InChI Key |
GFPBBQQYKYQNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and chloro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related benzimidazolone derivatives and their substituent effects:
Key Observations :
- Electron-Withdrawing Groups: The nitro and chloro groups in the target compound may enhance stability but show mixed effects on bioactivity. For example, Rao et al.
- Amino vs.
- Heterocyclic Hybrids : Derivatives with triazole or oxadiazole rings () exhibit improved antioxidant properties, highlighting the importance of auxiliary heterocycles in modulating activity .
Pharmacological and Physicochemical Properties
- Nitro Group Impact : While nitro groups often enhance oxidative stress, the target compound’s nitro substituent may stabilize the Schiff base without directly contributing to antioxidant effects, as seen in Guner et al.’s heterocyclic hybrids .
- Hydrogen Bonding : The benzimidazolone NH and carbonyl groups participate in hydrogen bonding, a critical factor in crystal packing (as analyzed via Etter’s graph set theory in ) .
Biological Activity
5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential and mechanisms of action, supported by case studies and research findings.
- Molecular Formula : C15H12ClN3O3
- Molecular Weight : 329.72 g/mol
- CAS Number : [Not specified in sources]
Biological Activity Overview
The biological activities of benzimidazole derivatives, including this compound, are well-documented. They exhibit a range of pharmacological effects such as:
- Antimicrobial Activity : Benzimidazoles have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain compounds in this class can modulate inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results suggest a promising potential for development into therapeutic agents targeting microbial infections.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a derivative with a similar structure was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
The results indicated that the compound significantly inhibited cell growth, suggesting its potential as an anticancer agent.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The structure allows interaction with various receptors, leading to downstream effects that can reduce tumor growth or modulate immune responses.
Anti-inflammatory Effects
Benzimidazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings
A study demonstrated that a related compound reduced levels of TNF-alpha and IL-6 in vitro:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 70 |
| IL-6 | 200 | 90 |
These findings support the potential use of this compound in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
